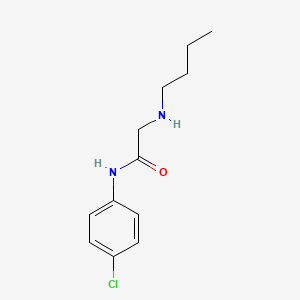

2-(Butylamino)-4'-chloroacetanilide

Description

2-(Butylamino)-4'-chloroacetanilide is an organic compound featuring a chloro-substituted acetanilide backbone with a butylamino group at the 2-position. Its molecular formula is C₁₂H₁₇ClN₂O, and it is structurally characterized by a benzene ring substituted with a chlorine atom at the para position and an acetanilide group modified with a butylamine chain. This compound is synthesized via nucleophilic substitution reactions, often involving chloroacetanilide precursors and butylamine derivatives .

Properties

IUPAC Name |

2-(butylamino)-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c1-2-3-8-14-9-12(16)15-11-6-4-10(13)5-7-11/h4-7,14H,2-3,8-9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJAOIZHOJDSDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC(=O)NC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-4’-chloroacetanilide typically involves the reaction of 4-chloroacetanilide with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

4-chloroacetanilide+butylamine→2-(Butylamino)-4’-chloroacetanilide

The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(Butylamino)-4’-chloroacetanilide may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)-4’-chloroacetanilide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted acetanilides.

Scientific Research Applications

2-(Butylamino)-4’-chloroacetanilide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Butylamino)-4’-chloroacetanilide involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds with target proteins, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs in the Acetanilide Family

(a) 2-(Butylamino)−2′-chloroacetanilide Hydrochloride

- Molecular Formula : C₁₂H₁₇ClN₂O·ClH

- Molecular Weight : 277.22 g/mol

- Key Differences: The hydrochloride salt form enhances solubility in polar solvents compared to the free base.

(b) Repaglinide-Related Derivatives

- Example: (S)-2-ethoxy-4-(2-{3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamino}-2-oxoethyl)benzoic acid

- Key Differences: Incorporates a butylamino group but within a benzoic acid framework. This compound is used clinically as an antidiabetic agent, highlighting the role of butylamino-acetanilide motifs in drug design .

Aminoanthraquinone Derivatives

Compounds such as 2-(butylamino)anthracene-1,4-dione (3a) and 2-(butylamino)anthracene-9,10-dione (5a) share the butylamino moiety but differ in their anthraquinone backbone. These derivatives exhibit potent cytotoxicity:

| Compound | MCF-7 IC₅₀ (µg/mL) | Hep-G2 IC₅₀ (µg/mL) |

|---|---|---|

| 3a | 1.1 | 1.2 |

| 5a | 1.1 | 3.0 |

| 5b | 3.0 | 13.0 |

These results suggest that the anthraquinone core enhances bioactivity compared to acetanilide-based structures like 2-(Butylamino)-4'-chloroacetanilide, which lacks published cytotoxicity data .

Chloro-Substituted Anilines

- 4-Chloroaniline (CAS 106-47-8): A simpler analog lacking the butylamino and acetanilide groups. It is a known carcinogen and industrial precursor, underscoring the toxicity risks associated with chloroaromatic amines .

- Positional Isomerism: The para-chloro substitution in this compound may confer distinct electronic and steric properties compared to ortho- or meta-chloro analogs (e.g., 2-chloroaniline, CAS 95-51-2), which are more volatile and less pharmacologically targeted .

Ionic Liquids with Butylamino Motifs

Task-specific ionic liquids (TSILs) such as [1-((butylamino)thio)carboxamido)propyl 3-butyli mide][PF₆] (TSIL5) incorporate butylamino groups for enhanced solubility and catalytic activity. While these are used in green chemistry applications, their structural similarity to this compound highlights the versatility of butylamino-functionalized compounds in diverse fields .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(Butylamino)-4′-chloroacetanilide, and how can reaction parameters be optimized?

- Methodology :

- Step 1 : Synthesize the acetanilide core by reacting 4-chloroaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 4′-chloroacetanilide .

- Step 2 : Introduce the butylamino group via nucleophilic substitution. For example, substitute a leaving group (e.g., chlorine) at the 2-position of the acetanilide with butylamine under reflux in a polar aprotic solvent (e.g., DMF) .

- Optimization : Control reaction temperature (60–80°C) and stoichiometric excess of butylamine (1.5–2.0 eq) to enhance yield (>80%) and minimize side reactions. Monitor purity via HPLC (>95%) .

Q. Which analytical techniques are prioritized for structural validation and purity assessment of this compound?

- Key Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., butylamino at position 2, chloro at position 4′) via H and C NMR.

- Mass Spectrometry (MS) : Validate molecular weight (MW 277.22) using high-resolution MS (HRMS) .

- Chromatography : Assess purity via reversed-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. What safety protocols are essential when handling 2-(Butylamino)-4′-chloroacetanilide?

- Critical Precautions :

- Avoid thermal decomposition (emits toxic NO vapors) by storing at ≤25°C and using inert atmospheres during high-temperature reactions .

- Use PPE (gloves, goggles) and fume hoods to prevent skin/eye contact, as recommended for structurally related acetanilides .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity of 2-(Butylamino)-4′-chloroacetanilide in cross-coupling reactions?

- Mechanistic Insights :

- The electron-withdrawing chloro group at position 4′ decreases electron density at the aromatic ring, potentially slowing electrophilic substitution. Conversely, the butylamino group (electron-donating) at position 2 enhances nucleophilicity, favoring reactions like Buchwald-Hartwig amination .

- Example : In Pd-catalyzed couplings, optimize ligand choice (e.g., XPhos) and base (CsCO) to balance steric hindrance from the butyl chain .

Q. How can researchers address discrepancies in reported reaction yields for derivatives of this compound?

- Resolution Strategies :

- Case Study : Evidence shows 4′-chloroacetanilide derivatives exhibit variable reduction yields (70–85%) depending on substituent positions (e.g., entry 3 vs. entry 8 in Table 11 ).

- Approach : Use kinetic studies (e.g., time-resolved IR) to identify intermediates and adjust reaction time/temperature. For example, dichloro-substituted analogs require longer reaction times (30 h vs. 4 h) .

Q. What role does this compound play as a precursor in synthesizing bioactive heterocycles?

- Applications :

- Step 1 : Use 2-(Butylamino)-4′-chloroacetanilide as a scaffold for constructing fused pyrimidines or thienopyrimidines via cyclocondensation with thioureas or amidines .

- Method Adaptation : Protect the butylamino group (e.g., Boc protection) during multi-step syntheses to prevent undesired side reactions. Deprotect under acidic conditions (TFA) post-cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.